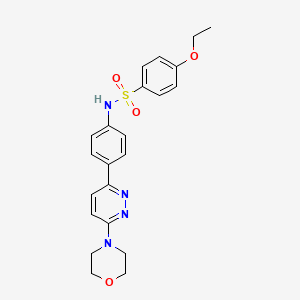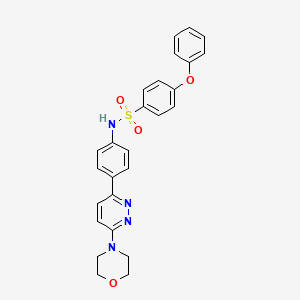
2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide
Descripción general
Descripción
2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide, also known as OTAA, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. OTAA belongs to the class of thiazole-based compounds, which have been found to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide is not fully understood. However, it has been proposed that 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide exerts its biological activities by inhibiting the activity of specific enzymes or proteins. For example, 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide has been shown to inhibit the activity of HIV-1 integrase, which is essential for the replication of the virus. 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects
2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide has also been found to inhibit the expression of several genes involved in cell cycle progression, including cyclin D1, cyclin E, and CDK4. In addition, 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide has been shown to inhibit the replication of several viruses by interfering with viral replication and assembly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide is its wide range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. However, one of the limitations of 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide is its low solubility in water, which makes it difficult to administer in vivo. In addition, the mechanism of action of 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide is not fully understood, which makes it difficult to optimize its biological activities.
Direcciones Futuras
There are several future directions for research on 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide. One direction is to optimize the synthesis method of 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide to improve its yield and purity. Another direction is to investigate the mechanism of action of 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide in more detail to identify its specific targets and pathways. In addition, future research could focus on developing new derivatives of 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide with improved solubility and biological activities. Finally, future studies could investigate the potential use of 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide in combination with other therapeutic agents to enhance its efficacy.
Aplicaciones Científicas De Investigación
2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide has been extensively studied for its potential use as a therapeutic agent. It has been found to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. In addition, 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide has been shown to possess antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S2/c1-14-7-9-16(10-8-14)21-19(24)11-17-12-25-20(22-17)26-13-18(23)15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUUQWYXRSDAPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3311032.png)

![2-((6-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B3311042.png)

![3-methyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3311059.png)
![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3311065.png)
![4-phenoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3311069.png)
![2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B3311075.png)
![5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3311079.png)
![N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3311086.png)



